5-(Hydroxymethyl-D2)uracil-6-D1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl-D2)uracil-6-D1 involves the incorporation of deuterium atoms into the uracil structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with uracil as the starting material.
Deuteration: The hydroxymethyl group at the 5-position and the hydrogen at the 6-position are replaced with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas.
Purification: The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration reactions using specialized reactors.
Quality Control: Rigorous quality control measures to ensure isotopic purity and consistency.
Packaging: The final product is packaged under controlled conditions to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl-D2)uracil-6-D1 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Formyluracil and 5-carboxyluracil.
Reduction: 5-Hydroxymethyluracil and 5-amino-uracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl-D2)uracil-6-D1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in DNA and RNA research to study nucleic acid modifications and interactions.
Medicine: Investigated for its potential role in epigenetic studies and as a biomarker for certain diseases.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl-D2)uracil-6-D1 involves its incorporation into nucleic acids. It can be incorporated into DNA or RNA during synthesis, allowing researchers to track and study nucleic acid modifications. The compound interacts with various enzymes and proteins involved in nucleic acid metabolism, providing insights into molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyluracil: A non-deuterated form of the compound, commonly found in DNA as a result of oxidative damage or enzymatic modification.
5-Formyluracil: An oxidized derivative of uracil, used in similar research applications.
5-Carboxyluracil: Another oxidized form of uracil, studied for its role in DNA repair and epigenetics.
Uniqueness
5-(Hydroxymethyl-D2)uracil-6-D1 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in analytical techniques such as mass spectrometry.
Properties
IUPAC Name |
6-deuterio-5-[dideuterio(hydroxy)methyl]-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)/i1D,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGXEHEIRGOBU-APAIHEESSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.